![molecular formula C8H5NO3 B055293 3-Methylbenzo[c]isoxazole-4,7-dione CAS No. 113396-56-8](/img/structure/B55293.png)
3-Methylbenzo[c]isoxazole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbenzo[c]isoxazole-4,7-dione, also known as MBI, is a heterocyclic compound that has been the subject of scientific research due to its potential as a therapeutic agent. MBI is a member of the isoxazole family of compounds, which have been shown to have a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism Of Action
The exact mechanism of action of 3-Methylbenzo[c]isoxazole-4,7-dione is not fully understood, but it is thought to act through multiple pathways. 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-Methylbenzo[c]isoxazole-4,7-dione can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, suggesting its potential as an antioxidant agent. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.
Advantages And Limitations For Lab Experiments
One advantage of 3-Methylbenzo[c]isoxazole-4,7-dione is its relatively simple synthesis method, which allows for large-scale production. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have low toxicity in vitro and in vivo, suggesting its potential as a safe therapeutic agent. However, one limitation of 3-Methylbenzo[c]isoxazole-4,7-dione is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Future Directions
Future research on 3-Methylbenzo[c]isoxazole-4,7-dione could focus on its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further studies could investigate the potential of 3-Methylbenzo[c]isoxazole-4,7-dione as an anti-inflammatory and antioxidant agent for the treatment of various diseases, including cancer and cardiovascular disease. Finally, future research could focus on the development of novel 3-Methylbenzo[c]isoxazole-4,7-dione derivatives with improved solubility and efficacy.
Synthesis Methods
3-Methylbenzo[c]isoxazole-4,7-dione can be synthesized through a multistep process starting from 2,4-dinitrophenol. The first step involves the reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol, which is then subjected to a cyclization reaction to form the isoxazole ring. The final step involves the introduction of a methyl group at the 3-position of the isoxazole ring using methyl iodide.
Scientific Research Applications
3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. In vitro studies have demonstrated that 3-Methylbenzo[c]isoxazole-4,7-dione can inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have neuroprotective effects, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
113396-56-8 |
|---|---|
Product Name |
3-Methylbenzo[c]isoxazole-4,7-dione |
Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
3-methyl-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C8H5NO3/c1-4-7-5(10)2-3-6(11)8(7)9-12-4/h2-3H,1H3 |
InChI Key |
JVFYCZXPHOYKHC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)C=CC(=O)C2=NO1 |
Canonical SMILES |
CC1=C2C(=O)C=CC(=O)C2=NO1 |
synonyms |
2,1-Benzisoxazole-4,7-dione,3-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



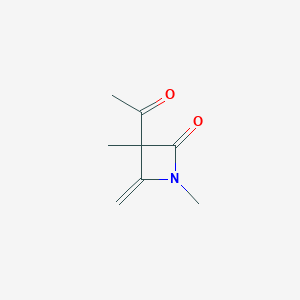
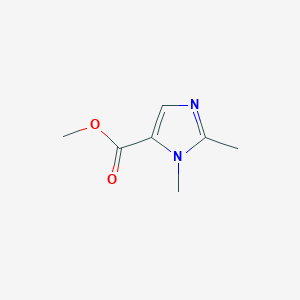
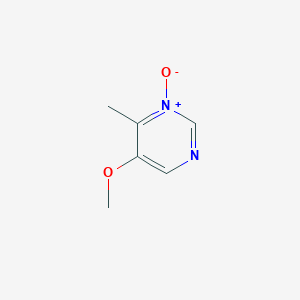
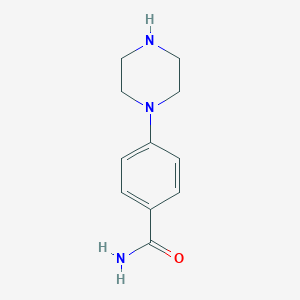
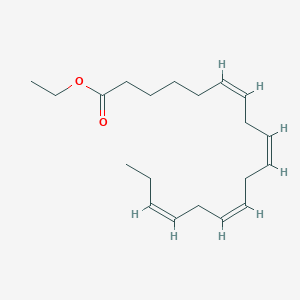
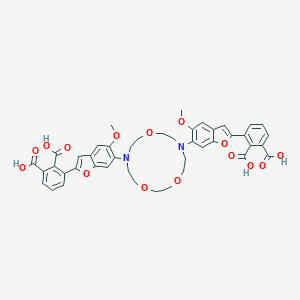
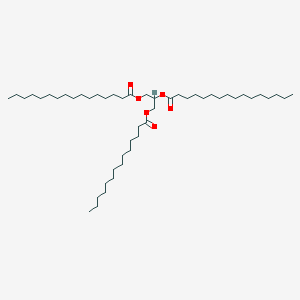
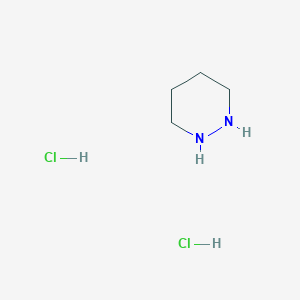
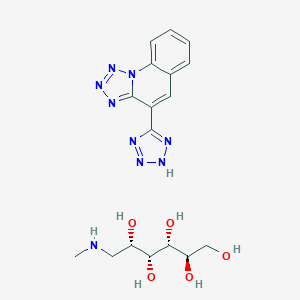
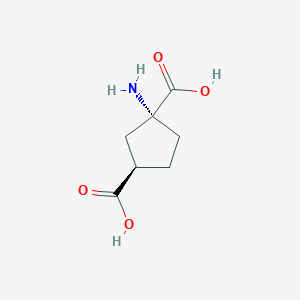
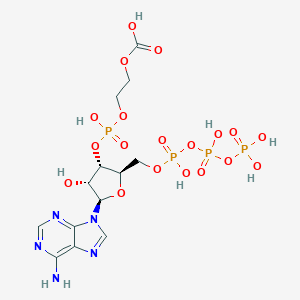
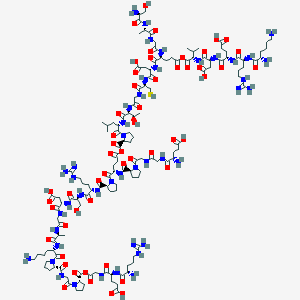
![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)